4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate
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Overview
Description
4-[(E)-{[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its intricate structure, which includes a benzodioxole moiety, a phenylformamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the benzodioxole ring.
Synthesis of the Phenylformamido Group: This involves the reaction of aniline with formic acid to form phenylformamide.
Formation of the Bromobenzoate Ester: The final step involves esterification with 2-bromobenzoic acid, typically using a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino and amido groups, converting them to amines.
Substitution: The bromobenzoate ester can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amides.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
What sets 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H22BrN3O6 |
---|---|
Molecular Weight |
612.4 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C31H22BrN3O6/c32-25-9-5-4-8-24(25)31(38)41-23-13-10-20(11-14-23)18-33-35-30(37)26(34-29(36)22-6-2-1-3-7-22)16-21-12-15-27-28(17-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-16+,33-18+ |
InChI Key |
LEOMEJUVCCNLKQ-USKNDPDESA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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